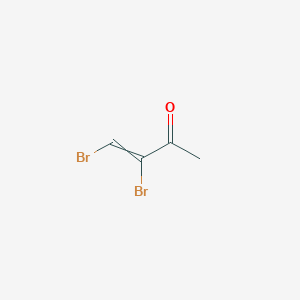
Ethyl trideca-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trideca-2,4-dienoate is a conjugated dienoic ester, which means it contains two double bonds separated by a single bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl trideca-2,4-dienoate can be synthesized through several methods, including:
Pd-catalyzed alkenylation (Negishi coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates to achieve high stereoisomeric purity.
Suzuki coupling: This method uses conventional alkoxide and carbonate bases, although it may result in slightly lower stereoisomeric purity compared to the Negishi coupling.
Heck alkenylation: This method is satisfactory for synthesizing certain isomers but may have limitations in achieving high purity.
Horner-Wadsworth-Emmons and Still-Gennari olefinations: These methods are also used but have limited scopes and may not achieve high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of Pd-catalyzed alkenylation is particularly favored due to its high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives of this compound.
Scientific Research Applications
Ethyl trideca-2,4-dienoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl trideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For example, as a flavoring agent, it interacts with taste receptors to impart a specific taste. As a fragrance, it interacts with olfactory receptors to produce a pleasant smell. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl trideca-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar structure but differs in the length of the carbon chain.
Ethyl deca-2,4-dienoate:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its similar counterparts.
Properties
CAS No. |
54977-79-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
ethyl trideca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
LRUYVETUZUWKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
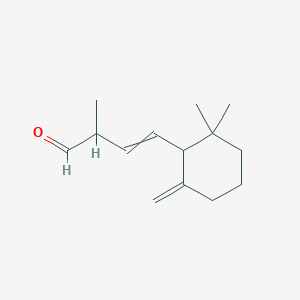
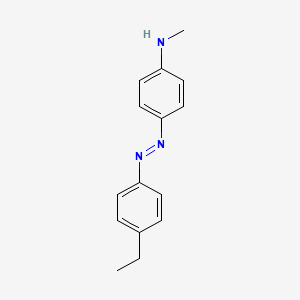
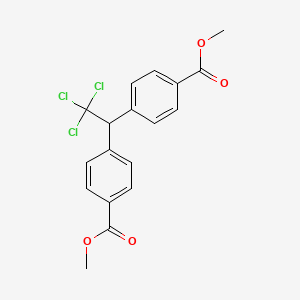
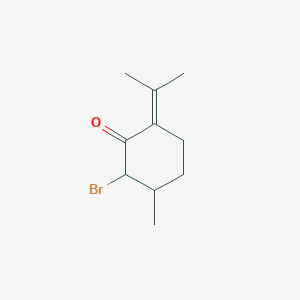
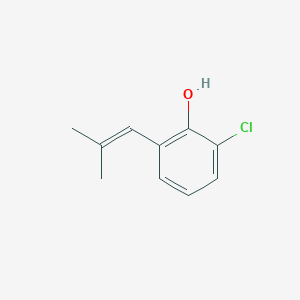

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
